molecular formula C18H22N8OS B11319349 N-methyl-4-{3-[(2-phenoxyethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

N-methyl-4-{3-[(2-phenoxyethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B11319349
M. Wt: 398.5 g/mol
InChI Key: JDOCPPRUDFVASH-UHFFFAOYSA-N
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Description

N-methyl-4-{3-[(2-phenoxyethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a combination of triazole, triazine, and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-{3-[(2-phenoxyethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine typically involves multiple steps, starting with the preparation of the triazole and triazine intermediates. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with 2-phenoxyethyl bromide. The triazine ring is formed through a nucleophilic substitution reaction involving cyanuric chloride and pyrrolidine. The final step involves coupling the triazole and triazine intermediates under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution reactions, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-{3-[(2-phenoxyethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the phenoxyethyl sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole and triazine rings can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The phenoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole and triazine rings.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors due to its unique structure.

    Medicine: As a candidate for drug development, particularly for diseases where modulation of triazole or triazine-containing compounds is beneficial.

    Industry: As a precursor for the synthesis of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-methyl-4-{3-[(2-phenoxyethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The triazole and triazine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The phenoxyethyl sulfanyl group may also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-4-{3-[(2-phenoxyethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine is unique due to the combination of triazole, triazine, and pyrrolidine rings in a single molecule. This unique structure allows for multiple modes of interaction with biological targets, potentially leading to a broad spectrum of biological activities and applications.

Properties

Molecular Formula

C18H22N8OS

Molecular Weight

398.5 g/mol

IUPAC Name

N-methyl-4-[3-(2-phenoxyethylsulfanyl)-1,2,4-triazol-1-yl]-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C18H22N8OS/c1-19-15-21-16(25-9-5-6-10-25)23-17(22-15)26-13-20-18(24-26)28-12-11-27-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,19,21,22,23)

InChI Key

JDOCPPRUDFVASH-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC(=N1)N2CCCC2)N3C=NC(=N3)SCCOC4=CC=CC=C4

Origin of Product

United States

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